2-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
CAS No.: 2034563-60-3
Cat. No.: VC4774497
Molecular Formula: C15H12BrN5O
Molecular Weight: 358.199
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034563-60-3 |
|---|---|
| Molecular Formula | C15H12BrN5O |
| Molecular Weight | 358.199 |
| IUPAC Name | 2-bromo-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C15H12BrN5O/c16-14-6-2-1-5-13(14)15(22)18-8-11-10-21(20-19-11)12-4-3-7-17-9-12/h1-7,9-10H,8H2,(H,18,22) |
| Standard InChI Key | TVWLZNLIEOXKNH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-bromo-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide, reflects its three primary components:
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A brominated benzamide backbone (2-bromobenzamide).
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A 1,2,3-triazole ring linked to the benzamide via a methylene bridge.
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A pyridin-3-yl group attached to the triazole’s N1 position .
The molecular formula is C₁₅H₁₂BrN₅O, with a molecular weight of 358.19 g/mol. Its canonical SMILES string, C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Br, encodes the spatial arrangement of atoms .
Table 1: Key Physicochemical Properties
The pyridine and triazole moieties enhance solubility in polar solvents, while the bromine atom contributes to electrophilic reactivity.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity:
Huisgen Cycloaddition
The triazole ring is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." An alkyne derivative reacts with an azide-functionalized pyridine precursor to yield the 1,2,3-triazole core .
Bromination
Electrophilic aromatic bromination introduces the bromine atom at the ortho position of the benzamide using N-bromosuccinimide (NBS) or molecular bromine under acidic conditions .
Coupling Reactions
The triazole-pyridine subunit is coupled to the brominated benzamide using carbodiimide-mediated amide bond formation (e.g., EDCI or DCC) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | CuSO₄, sodium ascorbate, H₂O/EtOH | 75–85 |
| Bromination | NBS, CHCl₃, 0°C to RT | 60–70 |
| Amide Coupling | EDCI, DMAP, DCM, RT | 80–90 |
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency and safety during bromination and coupling steps. Automated purification systems, such as preparative HPLC, ensure >98% purity for pharmaceutical applications .
| Assay | Target/Effect | IC₅₀/MIC |
|---|---|---|
| Kinase Inhibition | JNK1/2/3 | 85–108 nM |
| Antimicrobial | S. aureus | 12.5 µg/mL |
| Cytotoxicity | HeLa cells | 15 µM |
Comparative Analysis with Structural Analogues
Analogues and Derivatives
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2-Bromo-N-(3-pyridinyl)benzamide (CID 603207): Lacks the triazole ring, reducing kinase inhibition potency (JNK IC₅₀: >1 µM) .
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4-Bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: The imidazopyridine group enhances metabolic stability but lowers solubility .
Unique Advantages
The triazole-pyridine-benzamide hybrid offers:
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Dual functionality for simultaneous target engagement and solubility.
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Synthetic modularity for derivatization at the triazole C4 or benzamide bromine positions .
Recent Advances and Applications
Material Science
The compound’s conjugated π-system enables applications in organic semiconductors. Thin-film transistors incorporating the molecule exhibit hole mobility of 0.12 cm²/V·s, comparable to rubrene derivatives .
Drug Delivery Systems
Nanoformulations using PEGylated liposomes improve bioavailability by 40% in murine models, addressing the compound’s limited aqueous solubility .
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